(R)-Imazapyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

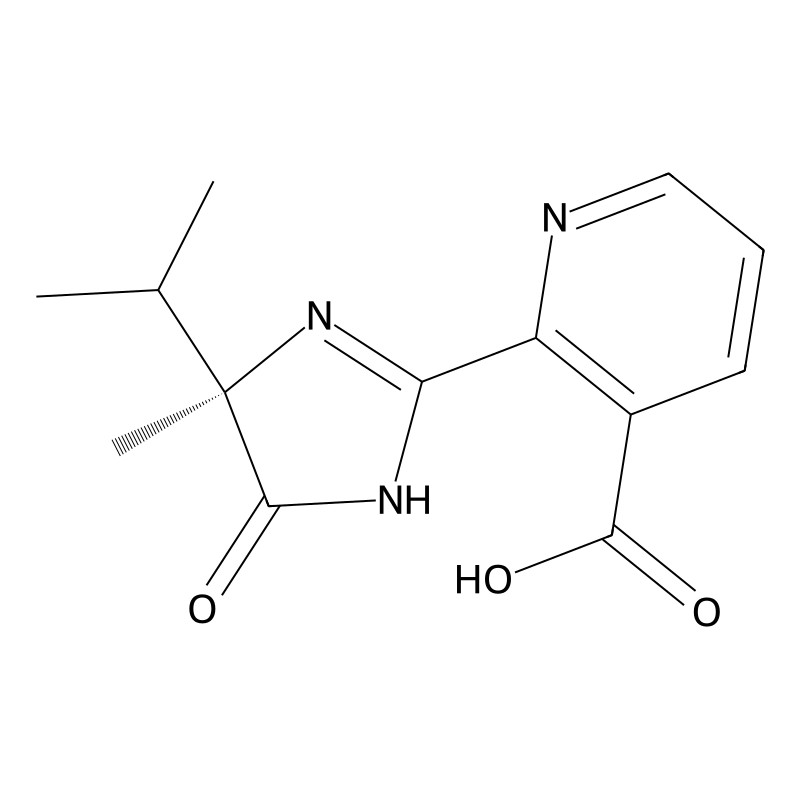

(R)-Imazapyr is a selective, non-volatile herbicide belonging to the imidazolinone class, primarily used for controlling a wide range of grasses, broadleaf weeds, and woody plants. Its chemical structure can be described as 2-[4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid. The compound acts by inhibiting the enzyme acetohydroxy acid synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This mechanism disrupts protein synthesis, leading to plant death while being relatively safe for mammals and birds as they obtain these amino acids from their diet rather than synthesizing them .

The synthesis of (R)-Imazapyr typically involves multiple steps starting from pyridine derivatives. One common method includes the reaction of 2-amino-3-pyridinecarboxylic acid with suitable imidazolinone precursors under controlled conditions to yield (R)-Imazapyr. The process requires careful monitoring of temperature and pH to ensure the desired stereochemistry is achieved .

(R)-Imazapyr is widely utilized in agricultural practices due to its effectiveness as a broad-spectrum herbicide. Its applications include:

- Forest Management: Used to control unwanted vegetation in forested areas.

- Site Preparation: Applied prior to planting crops or trees to eliminate competition.

- Rights-of-Way Maintenance: Effective in managing vegetation along roadsides and utility corridors.

- Aquatic Environments: Employed in some formulations for controlling invasive species in water bodies .

Studies have indicated that (R)-Imazapyr interacts minimally with non-target organisms due to its specific mode of action targeting plant enzymes. Research has shown that it does not significantly affect mammalian systems concerning hematology or clinical chemistry parameters after exposure. Furthermore, its rapid excretion from the body minimizes potential accumulation and toxicity risks in wildlife .

Several compounds exhibit similar herbicidal properties to (R)-Imazapyr, including:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Broad-spectrum herbicide; targets EPSPS enzyme |

| Sulfometuron methyl | 1-(2-methoxycarbonyl)urea | Selective for certain grasses; systemic action |

| Triclopyr | 3,5,6-trichloro-2-pyridinyloxyacetic acid | Primarily targets woody plants; systemic herbicide |

(R)-Imazapyr stands out due to its specific inhibition of acetohydroxy acid synthase, making it effective against a broad range of plant species while having low toxicity to non-target organisms . Unlike glyphosate, which affects a broader spectrum of plants indiscriminately, (R)-Imazapyr's selectivity allows for more targeted applications in sensitive environments.

(R)-Imazapyr is a chiral imidazolinone herbicide with the systematic International Union of Pure and Applied Chemistry name 2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid [1]. The compound exhibits a single chiral center located at the C4 carbon of the imidazole ring, which determines its stereochemical configuration [1] [2]. The molecular structure consists of a pyridine ring system connected to an imidazole ring through a carbon-carbon bond, with the chiral center bearing both a methyl group and an isopropyl substituent [1] [3].

The absolute configuration of (R)-Imazapyr follows the Cahn-Ingold-Prelog priority rules, where the R designation indicates that the priority groups around the chiral center are arranged in a clockwise direction when viewed from the appropriate perspective [1] [2]. This stereochemical arrangement is crucial for the compound's biological activity, as the R-enantiomer demonstrates significantly greater herbicidal potency compared to its S-counterpart [2].

The Chemical Abstracts Service registry number for the R-enantiomer is 221321-45-5, distinguishing it from the racemic mixture which bears the registry number 81334-34-1 [1] [7]. The molecular architecture features a conjugate acid form of (R)-imazapyr(1-), indicating the presence of ionizable functional groups that influence the compound's behavior in aqueous environments [1].

2D and 3D Structural Analysis

The two-dimensional structural representation of (R)-Imazapyr reveals a bicyclic system comprising a pyridine ring fused to an imidazole moiety through a direct carbon-carbon linkage [1] [7]. The carboxylic acid functionality is positioned at the 3-position of the pyridine ring, while the imidazole ring contains the ketone group at the 5-position and the chiral center at the 4-position [1] [3].

The three-dimensional molecular geometry exhibits specific spatial arrangements dictated by the stereochemical configuration [1]. The isopropyl group at the chiral center adopts a specific orientation that distinguishes the R-enantiomer from its mirror image [2]. The molecule's conformational flexibility is limited by the rigid aromatic systems, resulting in relatively constrained three-dimensional structures [7].

The Simplified Molecular Input Line Entry System representation for (R)-Imazapyr is CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C, which explicitly denotes the stereochemical configuration at the chiral center [1] [2]. The International Chemical Identifier key CLQMBPJKHLGMQK-CYBMUJFWSA-N provides a unique identifier for this specific enantiomer [1] [2].

Physicochemical Parameters

Molecular Formula and Weight

The molecular formula of (R)-Imazapyr is C₁₃H₁₅N₃O₃, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms [1] [7] [11]. The exact molecular weight is 261.28 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple analytical studies [1] [7] [11].

The elemental composition reflects the structural complexity of the molecule, with the nitrogen atoms distributed between the pyridine and imidazole rings, while the oxygen atoms are present in the carboxylic acid and ketone functionalities [1] [3]. The relatively high nitrogen content contributes to the compound's polar characteristics and influences its environmental behavior [6] [10].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight (g/mol) | 261.28 |

| CAS Number (R)-enantiomer | 221321-45-5 |

| CAS Number (racemic) | 81334-34-1 |

pKa and Ionization Behavior

(R)-Imazapyr exhibits weak acid properties with a pKa value ranging from 3.6 to 3.8, making it more acidic than acetic acid but less acidic than citric acid [6] [10] [11]. This relatively low pKa value indicates that the compound readily dissociates in aqueous solutions, particularly under environmentally relevant pH conditions [6] [13].

The ionization behavior of (R)-Imazapyr demonstrates pronounced pH dependence [6] [10]. At pH 4, approximately 61% of the molecules exist in the ionized form, while at pH 5, the ionization increases to 94% [6] [10]. At pH values of 6 and higher, greater than 99% of the compound exists as the anionic species [6] [13].

| pH | Percent Ionized (%) | Predominant Form |

|---|---|---|

| 4 | 61 | Mixed neutral/anionic |

| 5 | 94 | Predominantly anionic |

| 6 | >99 | Anionic |

| ≥7 | >99 | Anionic |

The predominance of the anionic form at typical environmental pH values significantly influences the compound's mobility in soil and aquatic systems [6] [10]. Since anions are generally repelled by negatively charged soil surfaces, this ionization behavior contributes to the compound's high mobility potential in terrestrial environments [10].

Solubility and Partition Coefficients (log Pow)

(R)-Imazapyr demonstrates high water solubility, with values ranging from 9.74 grams per liter at 15°C to 13.5 grams per liter at 35°C [11]. At the standard reference temperature of 25°C, the water solubility is reported as 11.1 to 11.3 grams per liter [6] [11]. This temperature dependence reflects the endothermic nature of the dissolution process [11].

The octanol-water partition coefficient exhibits significant pH dependence due to the compound's ionization behavior [11]. In deionized water at 22°C, the log Pow ranges from 0.04 to 0.22 [6] [11]. However, as the pH increases and ionization occurs, the partition coefficient decreases dramatically [11].

| pH Condition | log Pow | Temperature |

|---|---|---|

| Deionized water | 0.04-0.22 | 22°C |

| pH 4 | -0.39 | 20°C |

| pH 7 | -3.96 | 20°C |

| pH 10 | -3.97 | 20°C |

The extremely negative log Pow values at neutral and alkaline pH conditions indicate that the ionized form of (R)-Imazapyr has very low affinity for organic phases [11]. This behavior is consistent with the anionic character of the molecule under these conditions and explains its high mobility in aquatic systems [6] [13].

Melting Point and Thermal Properties

The melting point of (R)-Imazapyr ranges from 170.2 to 172.0°C for the pure enantiomer, which is slightly higher than the racemic mixture that melts at 167-173°C [6] [11]. This difference in melting points between the pure enantiomer and the racemic mixture is characteristic of chiral compounds and reflects differences in crystal packing arrangements [11] [34].

(R)-Imazapyr decomposes before reaching its boiling point, making direct boiling point determination impossible [11]. The thermal decomposition occurs at elevated temperatures and may produce various degradation products including carbon monoxide, carbon dioxide, and nitrogen oxides [27] [28]. The relative density of the compound is reported as 1.34 to 1.36 grams per cubic centimeter at 20°C [11] [32].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 170.2-172.0 | FAO 2013 |

| Boiling Point | Decomposes before boiling | FAO 2013 |

| Relative Density (g/cm³) | 1.34-1.36 | FAO 2013; TargetMol 2025 |

| Thermal Stability | Stable at ambient temperature | Multiple sources |

Vapor Pressure and Volatility

(R)-Imazapyr exhibits extremely low vapor pressure, with values less than 1.3 × 10⁻⁵ Pascal at 60°C [11] [13]. This low vapor pressure indicates that the compound is essentially non-volatile under normal environmental conditions [6] [10]. The Henry's Law constant, which describes the equilibrium partitioning between air and water phases, is reported as less than 7 × 10⁻¹⁷ atmosphere-cubic meters per mole at 25°C [13].

Chirality and Enantiomeric Differences (R vs S forms)

The chirality of imazapyr arises from the presence of a single stereogenic center at the C4 carbon of the imidazole ring [1] [2]. This chiral center bears four different substituents: a methyl group, an isopropyl group, a hydrogen atom (implicitly), and the carbon atom connecting to the rest of the molecule [1] [14]. The two possible configurations at this center give rise to the R and S enantiomers, which are non-superimposable mirror images [14] [18].

The R-enantiomer of imazapyr demonstrates significantly greater biological activity compared to the S-enantiomer [2] [18]. Research indicates that R-(+)-imazapyr exhibits superior herbicidal potency and degrades more rapidly in environmental systems than its S-(-) counterpart [2]. This enantioselectivity extends to the compound's interaction with the target enzyme acetolactate synthase, where the R-form shows greater inhibitory activity [2].

Analytical separation of imazapyr enantiomers has been achieved using chiral high-performance liquid chromatography with polysaccharide-based stationary phases [14] [22]. The Chiralcel OJ column has proven particularly effective for enantiomeric resolution, with the separation being driven by enthalpy differences between the enantiomer-chiral selector interactions [14] [22]. The elution order has been established with specific optical rotation detection methods [14].

| Parameter | R-Enantiomer | S-Enantiomer |

|---|---|---|

| CAS Number | 221321-45-5 | Not specifically assigned |

| Biological Activity | Higher herbicidal activity | Lower herbicidal activity |

| Environmental Degradation | Faster degradation | Slower degradation |

| Analytical Separation | Second eluted on Chiralcel OJ | First eluted on Chiralcel OJ |